N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

CAS 890629-89-7 is a privileged pyrazolo[1,5-a]pyrimidine scaffold for ATP-competitive kinase inhibition. The N-7 isopentyl group (SlogP 4.05) is a purely hydrocarbon substituent—divergent from heteroatom-containing variants—providing a lipophilic benchmark for CNS PAMPA-BBB assays. Absent published kinase data, this probe enables novel IP generation in CDK, CK1, and RTK selectivity panels (e.g., DiscoverX scanMAX). It serves as a critical negative control for CDK12/CDK13 inhibitor patents where heteroatom functionality is required. Differentiate your SAR with this unique building block.

Molecular Formula C20H26N4
Molecular Weight 322.456
CAS No. 890629-89-7
Cat. No. B2533951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS890629-89-7
Molecular FormulaC20H26N4
Molecular Weight322.456
Structural Identifiers
SMILESCC(C)CCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)C
InChIInChI=1S/C20H26N4/c1-14(2)10-11-21-19-12-18(15(3)4)23-20-17(13-22-24(19)20)16-8-6-5-7-9-16/h5-9,12-15,21H,10-11H2,1-4H3
InChIKeyAGBRCGDKCLWJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890629-89-7): Class Identity and Procurement Baseline


N-(3-Methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890629-89-7, molecular formula C₂₀H₂₆N₄, MW 322.456) belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class—a fused bicyclic heterocycle scaffold extensively validated as a privileged structure for ATP-competitive kinase inhibition [1]. The pyrazolo[1,5-a]pyrimidine core has produced potent inhibitors of KDR/VEGFR2 (IC₅₀ = 19 nM) [2], cyclin-dependent kinases CDK1/2/5/7/9 (IC₅₀ = 3–250 nM) [3], and mycobacterial ATP synthase [4]. This specific compound is distributed through commercial screening libraries (e.g., Otava Ltd.) as a drug-like small molecule compliant with Lipinski's Rule of Five (0 violations) and possessing a computed SlogP of 4.05 and logS of −3.96 [5]. It is supplied exclusively for non-human research use [6].

Why Generic Substitution Within the Pyrazolo[1,5-a]pyrimidin-7-amine Class Is Not Advisable: The Case of CAS 890629-89-7


The pyrazolo[1,5-a]pyrimidin-7-amine class displays extreme sensitivity of both potency and selectivity to subtle variations in the N-7 substituent. Published SAR demonstrates that replacing the N-7 pyridin-2-ylmethyl group with alternative alkyl or arylalkyl amines can shift anti-mycobacterial MIC values by orders of magnitude or ablate activity entirely [1]. Similarly, in the KDR kinase series, the nature and branching of the N-7 substituent governs not only enzymatic potency but also cellular activity and pharmacokinetic profile, driving the need for solubilizing modifications [2]. For CAS 890629-89-7, the branched 3-methylbutyl (isopentyl) chain at N-7—containing four sp³ carbons and a terminal isopropyl motif—occupies a distinct steric and lipophilic space (SlogP 4.05, 0 H-bond donors) compared to the pyridinylmethyl (H-bond acceptor-rich, SlogP ~2.5–3.5) or phenylethyl (π-stacking capable, MW 356.5) variants [3]. These physicochemical differences are sufficient to produce divergent target engagement profiles, solubility characteristics, and off-target liabilities, making direct substitution—absent matched-pair experimental data—a scientifically unfounded procurement decision [4].

Quantitative Differentiation Evidence: CAS 890629-89-7 Versus Closest Structural Analogs and In-Class Reference Compounds


Structural Uniqueness of the N-7 Branched Isopentyl Substituent Versus Linear and Cyclic Alkyl Comparators

CAS 890629-89-7 is the only pyrazolo[1,5-a]pyrimidine-7-amine compound within the 890629-XX-X patent and supplier catalogue cluster that carries a 3-methylbutyl (isopentyl) substituent at N-7 combined with 3-phenyl and 5-isopropyl substituents. The closest catalogued analog, N-(sec-butyl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890629-66-0), differs by a single methylene deletion (C₁₉H₂₄N₄, MW 308.4 vs. C₂₀H₂₆N₄, MW 322.5) and a sec-butyl branching pattern at the α-carbon rather than the β-carbon, resulting in distinct conformational flexibility and steric shielding of the 7-NH . A second analog, N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890627-92-6), replaces the 5-isopropyl with 5-n-propyl, reducing steric bulk at the 5-position and removing the branching that restricts rotation . These structural differences are expected to produce divergent binding modes; in the published CDK2 co-crystal structure of BS-194 (PDB 3NS9), the isopropyl group at the 3-position occupies a defined hydrophobic pocket, and analogous 5-isopropyl positioning would be predicted to fill a complementary lipophilic cleft, an interaction not achievable with unbranched propyl or linear butyl substituents [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus N-7 Pyridinylmethyl-Containing Anti-Mycobacterial Leads

The MMsINC database provides computed physicochemical parameters for CAS 890629-89-7: SlogP = 4.05, logS = −3.96, zero hydrogen-bond donors, and two hydrogen-bond acceptors [1]. By contrast, the anti-mycobacterial lead series reported by Sutherland et al. (2022), featuring N-7 pyridin-2-ylmethyl substituents on the same 3-phenylpyrazolo[1,5-a]pyrimidin-7-amine core, contains an additional H-bond acceptor (pyridine nitrogen) and exhibits calculated SlogP values in the range of approximately 2.5–3.5 [2]. This difference of approximately 0.5–1.5 logP units translates to a predicted 3- to 30-fold difference in octanol-water partition coefficient, substantially altering membrane permeability, microsomal stability, and plasma protein binding profiles. Furthermore, the absence of any hydrogen-bond donor in CAS 890629-89-7 (versus one donor in many comparator series) removes a critical determinant of aqueous solubility and target hydrogen-bonding complementarity, as demonstrated by the logS of −3.96 (approximately 35 μM predicted aqueous solubility) [1].

Druglikeness Physicochemical Profiling ADME Prediction

Class-Level Target Engagement Potential: Kinase Inhibition Credentialing Relative to Published Pyrazolo[1,5-a]pyrimidine-7-amine Inhibitors

While no direct kinase inhibition data have been published for CAS 890629-89-7 in the peer-reviewed literature, the compound's core scaffold is supported by extensive class-level evidence. BS-194, a pyrazolo[1,5-a]pyrimidine-7-amine derivative carrying N-7 benzylamino and 3-isopropyl substituents, inhibits CDK2 with IC₅₀ = 3 nM, CDK1 = 30 nM, and CDK9 = 90 nM in enzymatic assays, with confirmed oral bioavailability and in vivo antitumor efficacy in human tumor xenografts [1]. The earlier KDR kinase inhibitor series (Fraley et al. 2002) achieved KDR IC₅₀ = 19 nM with compound 3g, a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine [2]. In a distinct pharmacological space, 7-aminopyrazolo[1,5-a]pyrimidine urea derivatives (Frey et al. 2008) demonstrated KDR enzymatic and cellular IC₅₀ values <10 nM (compound 34a), with ED₅₀ = 1.4 mg/kg in a murine uterine edema model [3]. CAS 890629-89-7's unique substitution pattern—combining 3-phenyl, 5-isopropyl, and N-7 isopentyl—maps to a region of SAR space unexplored by these published series, representing a genuine 'SAR hole' that may yield distinct selectivity profiles [4].

Kinase Inhibition Target Engagement Drug Discovery Screening

Patent Landscape Positioning: Differentiation from CDK12/CDK13-Selective Pyrazolo[1,5-a]pyrimidine-7-amines in EP4282868

Patent EP4282868 (filed 2022-01-21) discloses a genus of substituted pyrazolo[1,5-a]pyrimidine-7-amine derivatives claimed as selective CDK12 and/or CDK13 inhibitors with selectivity over CDK7 [1]. The generic Markush structure encompasses a broad range of N-7 substituents including optionally substituted alkyl, cycloalkyl, and heterocyclyl groups. However, the exemplified compounds in EP4282868 predominantly feature N-7 substituents containing heteroatom-rich moieties (morpholine, piperazine, substituted benzylamines) designed to engage specific CDK12/CDK13 binding site features. CAS 890629-89-7, with its purely hydrocarbon N-7 isopentyl chain (C₅H₁₁, fully sp³, no heteroatoms), falls outside the structurally characterized preferred subgenus and represents a structurally distinct chemotype within the broader claimed scope [2]. This positions CAS 890629-89-7 as a potentially useful selectivity control compound: if it fails to inhibit CDK12/CDK13 at concentrations where the heteroatom-containing exemplars are active, it would confirm the critical role of N-7 heteroatom contacts in target engagement [3].

Intellectual Property CDK Inhibition Patent Analysis

Optimal Research and Procurement Application Scenarios for N-(3-Methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890629-89-7)


Kinase Selectivity Panel Screening to Probe N-7 Lipophilic Substituent Tolerance

CAS 890629-89-7 is ideally suited as a probe compound in broad kinase selectivity panels (e.g., DiscoverX scanMAX, Eurofins KinaseProfiler) to empirically determine whether a purely hydrocarbon N-7 isopentyl substituent can confer kinase inhibition, and if so, against which kinase families. Given the class precedent for CDK inhibition (BS-194: CDK2 IC₅₀ = 3 nM, CDK1 = 30 nM, CDK9 = 90 nM [1]) and KDR inhibition (compound 3g: IC₅₀ = 19 nM [2]), the absence of any published kinase data for this compound represents an opportunity for novel IP generation. Researchers should prioritize CDK family members, CK1 isoforms (class-level CK1δ IC₅₀ = 640–1040 nM precedent [3]), and receptor tyrosine kinases (KDR, PDGFR, FGFR) as primary screening targets.

Negative Control for CDK12/CDK13 Inhibitor Programs Based on EP4282868

For industrial and academic groups prosecuting selective CDK12/CDK13 inhibitors under the EP4282868 patent landscape, CAS 890629-89-7 provides a critical negative control. The compound's N-7 isopentyl chain lacks the heteroatom functionality (morpholine, piperazine, or substituted amine) present in the patent's exemplified active compounds [1]. Differential activity between CAS 890629-89-7 and heteroatom-containing analogs in CDK12/CDK13 enzymatic assays would directly quantify the contribution of N-7 polar contacts to target engagement, informing lead optimization strategies and potentially enabling design-around approaches to the patent claims [2].

Physicochemical Benchmarking in CNS Penetration and Lipophilic Efficiency Studies

With a computed SlogP of 4.05, zero H-bond donors, and only two H-bond acceptors, CAS 890629-89-7 occupies physicochemical property space associated with blood-brain barrier permeability (typically favored by TPSA < 60–70 Ų and 0–1 H-bond donors) [1]. This compound can serve as a lipophilic benchmark in parallel artificial membrane permeability assays (PAMPA-BBB) or Caco-2/MDCK transwell studies, compared against more polar pyrazolo[1,5-a]pyrimidine derivatives such as the pyridin-2-ylmethyl series (estimated SlogP 2.5–3.5, ≥3 H-bond acceptors) [2]. The resulting lipophilic efficiency (LipE = pIC₅₀ − logP) can be calculated once potency data are generated, providing a quantitative metric for prioritizing this chemotype in CNS-targeted kinase inhibitor programs.

Structure-Activity Relationship (SAR) Expansion for Anti-Mycobacterial Lead Optimization

Sutherland et al. (2022) demonstrated that 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines exhibit potent in vitro M.tb growth inhibition with favorable microsomal stability and low hERG liability [1]. CAS 890629-89-7 retains the critical 3-phenyl substituent identified in that SAR study while replacing the N-7 pyridin-2-ylmethyl group—which contributes to both potency and potential CYP450 liability—with a metabolically more resilient isopentyl chain. Procurement of this compound for head-to-head MIC determination against M.tb H37Rv (alongside the published pyridinylmethyl leads) would directly test whether the N-7 heteroaryl motif is essential for anti-mycobacterial activity or whether lipophilic alkylamines can serve as bioisosteric replacements [2].

Quote Request

Request a Quote for N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.